molecular formula C8H5ClIN B8514653 2-(2-Chloro-6-iodophenyl)acetonitrile CAS No. 1035263-32-1

2-(2-Chloro-6-iodophenyl)acetonitrile

Cat. No. B8514653
M. Wt: 277.49 g/mol
InChI Key: PALRREVRYUTVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-6-iodophenyl)acetonitrile is a useful research compound. Its molecular formula is C8H5ClIN and its molecular weight is 277.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-6-iodophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-6-iodophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1035263-32-1

Product Name

2-(2-Chloro-6-iodophenyl)acetonitrile

Molecular Formula

C8H5ClIN

Molecular Weight

277.49 g/mol

IUPAC Name

2-(2-chloro-6-iodophenyl)acetonitrile

InChI

InChI=1S/C8H5ClIN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2

InChI Key

PALRREVRYUTVIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CC#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(bromomethyl)-1-chloro-3-iodobenzene (14 g, 42 mmol) in 100 mL EtOH was treated with a solution of potassium cyanide (3.6 mL, 84 mmol) in 40 mL water. The mixture was refluxed for 2.5 hours. The mixture was cooled to room temperature and then concentrated. The residue was diluted with 200 mL EtOAc, washed with water (2×50 mL), saturated NaCl (50 mL), dried over sodium sulfate and concentrated. The crude product was purified by column chromatography (20% EtOAc/hexane) to give 10.18 g pale yellow solid. MS m/e: (M−1)− 276.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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